2-(3-fluorobenzoyl)-1-methyl-1H-imidazole

Overview

Description

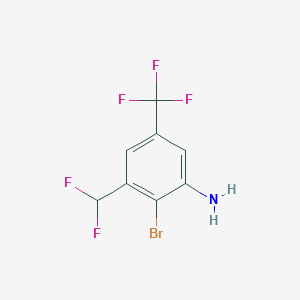

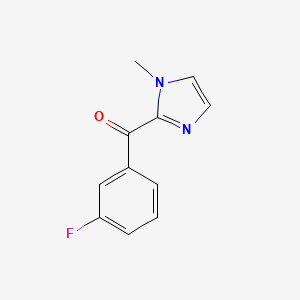

“2-(3-fluorobenzoyl)-1-methyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds. The compound also contains a 3-fluorobenzoyl group, which is a benzoyl group (a type of acyl group derived from benzoic acid) with a fluorine atom attached to the third carbon .

Molecular Structure Analysis

The molecular structure of “2-(3-fluorobenzoyl)-1-methyl-1H-imidazole” would be expected to contain an imidazole ring attached to a 3-fluorobenzoyl group at the 2-position, and a methyl group at the 1-position .

Chemical Reactions Analysis

Again, while specific reactions involving “2-(3-fluorobenzoyl)-1-methyl-1H-imidazole” are not available, benzoyl compounds are known to undergo a variety of reactions. For example, they can participate in nucleophilic acyl substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-fluorobenzoyl)-1-methyl-1H-imidazole” would depend on its specific structure. For example, the presence of the fluorine atom could influence its reactivity and the polarity of the molecule .

Scientific Research Applications

Electrocatalysis and Fuel Cell Technology

Imidazole derivatives, including 1-methyl imidazole, are investigated for their role in enhancing the conductivity and performance of polymer electrolytes in fuel cells. Schechter and Savinell (2002) explored the impact of imidazole and 1-methyl imidazole as additives in polybenzimidazole membranes equilibrated with phosphoric acid. This study demonstrates the potential of such compounds to improve high-temperature proton conduction in fuel cell membranes, suggesting that derivatives like 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole could offer similar benefits in specific electrochemical applications (Schechter & Savinell, 2002).

Catalysis in Organic Synthesis

Imidazole-based compounds serve as versatile catalysts in various organic transformations. Grasa, Kissling, and Nolan (2002) highlighted the efficacy of imidazol-2-ylidenes, a family of N-heterocyclic carbenes derived from imidazole, in catalyzing transesterification and acylation reactions. These findings open pathways for the use of 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole in synthesizing esters and facilitating organic synthesis processes, showcasing the potential for such compounds in medicinal chemistry and materials science (Grasa, Kissling, & Nolan, 2002).

Ferroelectric Materials and Devices

The imidazole ring is a key component in materials exhibiting ferroelectric and antiferroelectric properties. Horiuchi et al. (2012) demonstrated that chains of amphoteric molecules like imidazole can be bistable in electric polarity and electrically switchable through proton tautomerization. This remarkable property, found in certain benzimidazoles and potentially applicable to 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole derivatives, could lead to the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Luminescent Materials and Sensing

Imidazole derivatives have also been explored for their luminescent properties and potential applications in sensing and imaging. Zhang, Li, Zhang, Chen, and Liu (2009) synthesized Europium complexes with fluorine-functionalized phenanthroline ligands, including imidazole derivatives. These complexes showed high photoluminescent efficiency, indicating that 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole could be a candidate for developing luminescent materials or sensors (Zhang, Li, Zhang, Chen, & Liu, 2009).

Mechanism of Action

Target of Action

Fluorobenzoyl compounds are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting that they may interact with a variety of biological targets.

Mode of Action

Fluorobenzoyl compounds are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially modify the structure and function of the compound’s targets.

Biochemical Pathways

A related compound, 3-fluorobenzoyl-coa, is known to participate in various biochemical reactions . It’s plausible that 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole could similarly interact with coenzyme A or other molecules in the cell, affecting multiple biochemical pathways.

Pharmacokinetics

Fluorobenzoyl compounds are often used in pharmaceutical synthesis due to their stability and bioavailability . These properties suggest that 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole could potentially be well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-fluorophenyl)-(1-methylimidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZILLIUUSIODKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

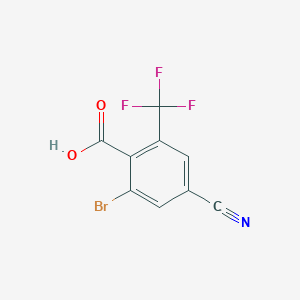

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)